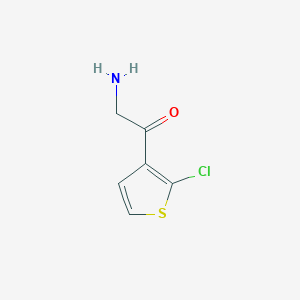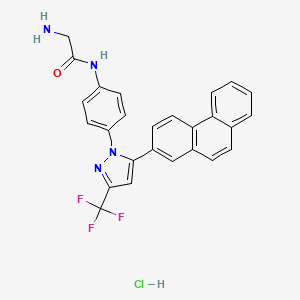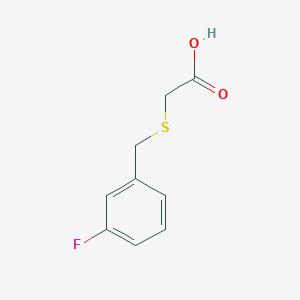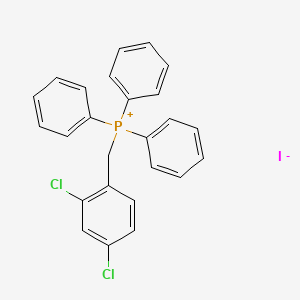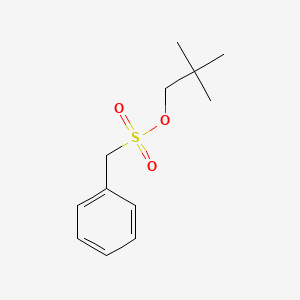
2,2-Dimethylpropyl phenylmethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopentyl phenylmethanesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from neopentyl alcohol and phenylmethanesulfonic acid. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl phenylmethanesulfonate can be synthesized through the esterification of neopentyl alcohol with phenylmethanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of neopentyl phenylmethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity neopentyl phenylmethanesulfonate suitable for various applications.
化学反应分析
Types of Reactions: Neopentyl phenylmethanesulfonate undergoes several types of chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as an alkoxide or amine. Common reagents include sodium alkoxides and primary amines, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Under basic conditions, neopentyl phenylmethanesulfonate can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide are commonly used.
Hydrolysis: In the presence of water and an acid or base catalyst, neopentyl phenylmethanesulfonate can hydrolyze to form neopentyl alcohol and phenylmethanesulfonic acid.
Major Products: The major products formed from these reactions include neopentyl alcohol, alkenes, and various substituted neopentyl derivatives depending on the nucleophile used.
科学研究应用
Neopentyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Neopentyl phenylmethanesulfonate derivatives are explored for their potential therapeutic properties and as building blocks for drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and resins due to its stability and reactivity.
作用机制
The mechanism of action of neopentyl phenylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Neopentyl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
Neopentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, making it more reactive in nucleophilic substitution reactions.
Neopentyl bromide: A halide derivative that undergoes similar nucleophilic substitution reactions but with different reactivity and stability profiles.
Uniqueness: Neopentyl phenylmethanesulfonate is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its phenylmethanesulfonate group provides distinct reactivity compared to other sulfonate esters, allowing for selective transformations in chemical reactions.
属性
CAS 编号 |
89841-23-6 |
|---|---|
分子式 |
C12H18O3S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl phenylmethanesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
WAGJWYTUHLTTSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)



